Cas no 39495-97-1 (1-(ISOCYANOMETHYL)-4-METHYLBENZENE)
1-(ISOCYANOMETHYL)-4-METHYLBENZENE Chemical and Physical Properties
Names and Identifiers
-
- 1-(ISOCYANOMETHYL)-4-METHYLBENZENE
- 4-METHYLBENZYLISOCYANIDE
- p-methylbenzyl isocyanide
- p-tolylmethyl isocyanide
- TOS-BB-0801
- tosylmethylisocyanide
- AKOS006276623
- 39495-97-1
- MFCD02664586
- SCHEMBL4890253
- G71795
- DS-020553
- DTXSID20374912
- Benzene, 1-(isocyanomethyl)-4-methyl-
- EN300-1857249
-
- MDL: MFCD02664586
- Inchi: 1S/C9H9N/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1H3
- InChI Key: HGHYFKUMLWEAMR-UHFFFAOYSA-N
- SMILES: [N+](#[C-])CC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 131.07300
- Monoisotopic Mass: 131.073499291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 4.4Ų
Experimental Properties
- PSA: 0.00000
- LogP: 1.64500
1-(ISOCYANOMETHYL)-4-METHYLBENZENE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0990354-5g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 95% | 5g |
$1800 | 2024-08-02 | |
| Fluorochem | 021083-1g |
4-Methylbenzylisocyanide |
39495-97-1 | 1g |
£312.00 | 2022-03-01 | ||
| Enamine | EN300-1857249-0.05g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.05g |
$229.0 | 2023-09-18 | ||
| Enamine | EN300-1857249-0.1g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.1g |
$342.0 | 2023-09-18 | ||
| Enamine | EN300-1857249-0.25g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.25g |
$487.0 | 2023-09-18 | ||
| Enamine | EN300-1857249-0.5g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.5g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1857249-1.0g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1857249-2.5g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1857249-5.0g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1857249-10.0g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 10g |
$4236.0 | 2023-06-03 |
1-(ISOCYANOMETHYL)-4-METHYLBENZENE Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-(ISOCYANOMETHYL)-4-METHYLBENZENE
Professional Introduction to 1-(ISOCYANOMETHYL)-4-METHYLBENZENE (CAS No. 39495-97-1)
1-(ISOCYANOMETHYL)-4-METHYLBENZENE, identified by its Chemical Abstracts Service (CAS) number 39495-97-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This aromatic heterocyclic molecule, featuring an isocyanomethyl substituent at the para position relative to a methyl group on a benzene ring, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential building block for novel bioactive molecules.
The compound belongs to the class of aryl isocyanides, which are known for their reactivity in forming covalent bonds with nucleophiles. The presence of the isocyanomethyl group (-NCCH₂-) imparts a high degree of electrophilicity to the benzene ring, particularly at the ortho and para positions adjacent to the substituent. This reactivity has been exploited in various synthetic protocols, including cross-coupling reactions, nucleophilic additions, and polymerization processes.
1-(ISOCYANOMETHYL)-4-METHYLBENZENE has found applications in the development of pharmaceuticals, where its structural motif can be incorporated into drug candidates targeting specific biological pathways. For instance, aryl isocyanides have been investigated as intermediates in the synthesis of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted their role in generating bioconjugates and drug-drug interactions, leveraging the isocyanomethyl group's ability to form stable linkages with biomolecules such as peptides and proteins.
The compound's potential in materials science is equally noteworthy. Researchers have explored its utility in designing advanced polymers and coatings, where its reactive isocyanide moiety can participate in polyaddition reactions to form high-performance materials. These polymers often exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, automotive, and electronics industries.
From a synthetic chemistry perspective, 1-(ISOCYANOMETHYL)-4-METHYLBENZENE serves as a versatile precursor for constructing more complex molecular architectures. Its reactivity allows for facile functionalization at multiple sites on the aromatic ring, enabling the creation of derivatives with tailored properties. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents at positions 2 and 3 of the benzene ring, expanding the compound's utility in medicinal chemistry libraries.
In recent years, computational studies have shed light on the mechanistic aspects of reactions involving 1-(ISOCYANOMETHYL)-4-METHYLBENZENE. Quantum chemical calculations have been used to predict transition states and reaction pathways, providing insights into how this compound interacts with other molecules. These computational approaches have not only validated experimental observations but also guided the design of more efficient synthetic strategies.
The pharmaceutical industry has shown particular interest in derivatives of 1-(ISOCYANOMETHYL)-4-METHYLBENZENE due to their potential as scaffolds for drug discovery. For example, modifications of the isocyanomethyl group can alter electronic properties and steric hindrance around the benzene ring, influencing binding affinity to biological targets. High-throughput screening campaigns have been conducted using libraries containing analogs of this compound to identify lead compounds for further development.
Moreover, 1-(ISOCYANOMETHYL)-4-METHYLBENZENE has been investigated in conjunction with green chemistry principles. Researchers have sought to develop environmentally benign synthetic routes for its preparation and subsequent transformations. Solvent-free reactions and catalytic methods have been explored to minimize waste generation while maintaining high yields. Such efforts align with global trends toward sustainable chemical manufacturing.
The compound's role in polymer chemistry has also been examined in detail. It has been used as a monomer or cross-linking agent in the synthesis of thermosetting resins and elastomers. These materials exhibit excellent adhesion properties when applied as coatings or adhesives due to the ability of aryl isocyanides to form strong covalent bonds with surfaces. Additionally, they can be tailored for specific applications by adjusting molecular weight and copolymer composition.
1-(ISOCYANOMETHYL)-4-METHYLBENZENE continues to be a subject of academic research due to its multifaceted utility across different scientific disciplines. Advances in synthetic methodologies have enabled access to increasingly complex derivatives, expanding its scope in drug discovery and material science. As new applications emerge from interdisciplinary collaborations between chemists, biologists, and engineers, this compound will likely remain at the forefront of innovation.
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